Journal Name:CyTA - Journal of Food
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Emerging Trends of Computational Chemistry and Molecular Modeling in Froth Flotation: A Review
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-04-17 , DOI: 10.1021/acsengineeringau.2c00053
Froth flotation is the most versatile process in mineral beneficiation, extensively used to concentrate a wide range of minerals. This process comprises mixtures of more or less liberated minerals, water, air, and various chemical reagents, involving a series of intermingled multiphase physical and chemical phenomena in the aqueous environment. Today’s main challenge facing the froth flotation process is to gain atomic-level insights into the properties of its inherent phenomena governing the process performance. While it is often challenging to determine these phenomena via trial-and-error experimentations, molecular modeling approaches not only elicit a deeper understanding of froth flotation but can also assist experimental studies in saving time and budget. Thanks to the rapid development of computer science and advances in high-performance computing (HPC) infrastructures, theoretical/computational chemistry has now matured enough to successfully and gainfully apply to tackle the challenges of complex systems. In mineral processing, however, advanced applications of computational chemistry are increasingly gaining ground and demonstrating merit in addressing these challenges. Accordingly, this contribution aims to encourage mineral scientists, especially those interested in rational reagent design, to become familiarized with the necessary concepts of molecular modeling and to apply similar strategies when studying and tailoring properties at the molecular level. This review also strives to deliver the state-of-the-art integration and application of molecular modeling in froth flotation studies to assist either active researchers in this field to disclose new directions for future research or newcomers to the field to initiate innovative works.
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Novel Annular Jet Vortex Reactor for High-Temperature Thermochemical Conversion of Hydrocarbons to Acetylene
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-05-06 , DOI: 10.1021/acsengineeringau.2c00009
This paper describes a novel reactor for acetylene synthesis by high-temperature thermochemical conversion of paraffin hydrocarbons. The reactor utilizes a conical annular swirling jet, which becomes extremely thin as swirl intensifies. The small thickness provides fast mass, momentum, and heat transfer to facilitate the rapid heating and conversion of the reactants. We employ a unique wall shape for the converging–diverging combustion zone, which maintains relatively low reactor wall temperature and avoids the need for external cooling. The wall shape and angle were derived from an approximate analytical solution of the Navier–Stokes and energy equations, which leads to the maximal jet flow rate and avoids wall separation under extreme high swirling flow conditions. The analytical solution predicts a high-speed swirling flow, which includes a thin annular conical diverging jet where mass, momentum, and heat fluxes concentrate, and chemical reactions can occur rapidly. Across the jet, the temperature sharply drops from its large near-axis value to its small near-wall value. We illustrate and study these features with the help of numerical simulations of the Navier–Stokes, energy, and species equations and proof-of-concept experiments. The experiments confirm the thin annular conical shape of the flame, which is blue, transparent, and well anchored near the throat. The present device produces a flow pattern, which minimizes the reactor wall temperature, while producing light olefins with high selectivity and conversion.
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How Temperature Measurement Impacts Pressure Drop and Heat Transport in Slender Fixed Beds of Raschig Rings
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-12-08 , DOI: 10.1021/acsengineeringau.2c00039
The axial temperature profile of a packed bed is often measured by thermocouples placed either directly in the bed or inside a thermowell centered in the reactor tube. Quantifying the impact of the thermocouple well on fluid flow, heat transport, and consequently on the measured temperatures is still an unresolved challenge for lab-scale reactors but especially, and even more so for multitubular reactors in industry. Particle-resolved computational fluid dynamics (PRCFD) simulations are a suitable approach to investigate the changes in transport phenomena exerted by inserting thermocouple wells into packed beds because they take into account the local packed bed structures. In this study, PRCFD simulations are performed based on design of simulation experiments (DoSE). The effect of the thermowell diameter and its thermal conductivity on the deviations between packed beds with and without thermowells is statistically quantified for characteristic integral quantities like pressure drop and tube wall-bed Nusselt number. The axial temperature profiles inside the thermowells can be computed efficiently with reasonably accuracy applying the Nusselt number correction as derived in this study from the DoSE in a one-dimensional pseudo-homogeneous energy balance.
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Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-04-01 , DOI: 10.1021/acsengineeringau.2c00004
Acid-catalyzed hydrocarbon transformations are essential for industrial processes, including oligomerization, cracking, alkylation, and aromatization. However, these chemistries are extremely complex, and computational (automatic) reaction network generation is required to capture these intricacies. The approach relies on the concept that underlying mechanisms for the transformations can be described by a limited number of reaction families applied to various species, with both gaseous and protonated intermediate species tracked. Detailed reaction networks can then be tailored to each industrially relevant process for better understanding or for application in kinetic modeling, which is demonstrated here. However, we show that these networks can grow very large (thousands of species) when they are bound by typical carbon number and rank criteria, and lumping strategies are required to decrease computational expense. For acid-catalyzed hydrocarbon transformations, we propose lumping isomers based on carbon number, branch number, and ion position to reach high carbon limits while maintaining the high resolution of species. Two case studies on propene oligomerization verified the lumping technique in matching a fully detailed model as well as experimental data.
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Modeling of Hydrodynamic Cavitation Reactors: Reflections on Present Status and Path Forward
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-07-22 , DOI: 10.1021/acsengineeringau.2c00025
Hydrodynamic cavitation (HC) is finding ever increasing applications in water, energy, chemicals, and materials sectors. HC generates intense shear, localized hot spots, and hydroxyl radicals, which are harnessed for realizing desired physicochemical transformations. Despite identification of HC as one of the most promising technology platforms, its potential is not yet adequately translated in practice. Lack of appropriate models for design, optimization, and scale-up of HC reactors is one of the primary reasons for this. In this work, the current status of modeling of HC reactors is presented. Various prevailing approaches covering empirical, phenomenological, and multiscale models are critically reviewed in light of personal experience of their application. Use of these approaches for different applications such as biomass pretreatment and wastewater treatment is briefly discussed. Some comments on extending these models for other applications like emulsions and crystallization are included. The presented models and discussion will be useful for practicing engineers and scientists interested in applying HC for a variety of applications. Some thoughts on further advances in modeling of HC reactors and outlook are shared, which may stimulate further research on improving the fidelity of computational models of HC reactors.
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Strategic CO2 Storage Material toward a Selective Control of Calcium Carbonate Polymorphs as Additives in Ester Oil Reinforcement
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1021/acsengineeringau.3c00003
In the efforts to corroborate safer environmental CO2 mitigation strategies, herein, we elucidate engineered practices that convert the absorbed CO2 in a solid material and its utilization in the path of product synthesis. In this way, the cheaper lime material, the primary calcium resource, when exposed to CO2 capture, and the storage material (CO2CSM) prepared by using 1,2-ethylenediamine and 1, 4-butanediol resulted in the formation of controlled vaterite and aragonite CaCO3 polymorphs in their respective pure forms mediated by the functionalized CO2CSM. The investigation studies demonstrated that the obtained CO2CSM under the supercritical CO2 state has a higher uptake and release efficiency of CO2 equivalent to 3.730 and 3.17 mmol/g, respectively. Therefore, the conversion of raw materials depended on the amount of CO2CSM availed in the reaction and would be complete at the expense of supercritical CO2CSM in the solid-type reaction. The mechanism study explains the fundamental formation of products correlating to the amount of CO2CSM supplied in the reaction which would initiate the reaction, while the amine functional group of the material could stabilize and effectively control the transition of vaterite to aragonite phases of CaCO3. The so-obtained CaCO3 phases were tested for their antiwear and friction stability of the lubricant 500SN; vaterite and aragonite demonstrated good reinforcement of the mechanical properties of lubricants compared to the calcite type. Therefore, this system proposes a validation platform of using sequestrated CO2 to generate products with industrial commercialization benefits in the reinforcement of organic-based lubricants.
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Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-02-28 , DOI: 10.1021/acsengineeringau.2c00052
A novel chemical looping (CL) process was demonstrated to produce acetaldehyde (AA) via oxidative dehydrogenation (ODH) of ethanol. Here, the ODH of ethanol takes place in the absence of a gaseous oxygen stream; instead, oxygen is supplied from a metal oxide, an active support for an ODH catalyst. The support material reduces as the reaction takes place and needs to be regenerated in air in a separate step, resulting in a CL process. Here, strontium ferrite perovskite (SrFeO3−δ) was used as the active support, with both silver and copper as the ODH catalysts. The performance of Ag/SrFeO3−δ and Cu/SrFeO3−δ was investigated in a packed bed reactor, operated at temperatures from 200 to 270 °C and a gas hourly space velocity of 9600 h–1. The CL capability to produce AA was then compared to the performance of bare SrFeO3−δ (no catalysts) and materials comprising a catalyst on an inert support, Cu or Ag on Al2O3. The Ag/Al2O3 catalyst was completely inactive in the absence of air, confirming that oxygen supplied from the support is required to oxidize ethanol to AA and water, while Cu/Al2O3 gradually got covered in coke, indicating cracking of ethanol. The bare SrFeO3−δ achieved a similar selectivity to AA as Ag/SrFeO3−δ but at a greatly reduced activity. For the best performing catalyst, Ag/SrFeO3−δ, the obtained selectivity to AA reached 92–98% at yields of up to 70%, comparable to the incumbent Veba-Chemie process for ethanol ODH, but at around 250 °C lower temperature. The CL-ODH setup was operated at high effective production times (i.e., the time spent producing AA to the time spent regenerating SrFeO3−δ). In the investigated configuration with 2 g of the CLC catalyst and 200 mL/min feed flowrate ∼5.8 vol % ethanol, only three reactors would be required for the pseudo-continuous production of AA via CL-ODH.
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Thermodynamics, Kinetics, Morphology, and Raman studies for sH Hydrate of Methane and Cyclooctane
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-02-06 , DOI: 10.1021/acsengineeringau.2c00050
Natural gas is expected to be the major energy source in the near future, and storing it in the form of gas hydrate is a safe, clean, and economical approach. However, required thermodynamic conditions and slow kinetics are the key challenges that need to address for process viability. This study involves an experimental investigation of methane and cyclooctane sH hydrate formation for possible applications in gas storage using thermodynamics, kinetics, morphology, and Raman analysis. The hydrate formation is carried out at such thermodynamic conditions where only sH hydrate would form. The four-phase (Lw-LHC-H-V) sH hydrate equilibrium is studied for the methane and cyclooctane system via dissociation along the phase boundary method which is a robust method as it delivers a greater number of equilibrium data points in a single experimental run compared to other available methods. The sH hydrate formation helps in lowering the equilibrium conditions compared with sI hydrate formation. The slow sH hydrate formation kinetics can be improved by using low tryptophan concentrations. In this work, 0.1 wt % is the optimum tryptophan concentration as the gas uptake, and the hydrate formation rate is found to be the highest compared to 0.01, 0.05, and 1 wt % tryptophan concentrations. Here, we also visually investigate the sH hydrate formation and observed that the hydrate formation occurs below the interface for the system with no tryptophan; however, hydrate formation occurrence above the interface increases with an increase in the tryptophan concentration. The increase in the hydrate formation could be dedicated to the increased gas uptake due to the increasingly porous nature of hydrate formation. The Raman analysis confirmed the presence of methane and cyclooctane in sH hydrate cages. The higher intensity of the peaks using tryptophan additionally confirms the higher hydrate formation compared to the system with no tryptophan.
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CO2 Capture with PEI: A Molecular Modeling Study of the Ultimate Oxidation Stability of LPEI and BPEI
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-12-01 , DOI: 10.1021/acsengineeringau.2c00033
Amine resins are frequently studied to capture CO2 from industrial emission sources and air. Polyethylene imine (PEI) is a typical example showing relatively high CO2 uptake and not too energy demanding desorption of CO2. For practical application, its oxidation stability is of great importance. In this DFT study, the ultimate oxidation stability of the two forms of PEI, linear PEI (LPEI) and branched PEI (BPEI), is investigated. First, the oxidation stability order for amines was determined using small amine clusters: primary > secondary > tertiary amines. Using LPEI and BPEI structure-related clusters, it turned out that under optimal conditions, the formation of α-amino hydroperoxide of PEI is the rate-determining step. Optimal conditions are the total absence of initiators like transition-metal ions, NOx, O3, or hydrocarbons and the presence of H2O and CO2. All computational results are in line with experimental results.
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Heat Recuperation from Internal Combustion Engines by Fuel Reforming: Kinetics-Based Analysis
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-05-14 , DOI: 10.1021/acsengineeringau.3c00007
In an effort to estimate the feasibility of heat recuperation from an internal combustion engine (ICE) by steam reforming (SR) or by decomposition of the fuel, we study here the required size of a reformer heat exchanger in order to power a 3.7 kW engine. To that end, we experimentally test the heat transfer in a structured commercial reactor with ∼0.39 m2 of heat transfer area in an ∼1 L unit. We then simulate the required length for evaporation and reforming of several fuels, using published kinetics with a highly active catalyst, under a fixed exhaust temperature of 973 K, and study the effect of pressure and steam-to-fuel ratio. Both co- and counter-current schemes are considered. Methanol decomposition is probably the best solution from the energy point of view. However, it is known to lead to deactivation. Methanol SR (with S/M = 1) requires about 2 L of reformer-HE and seems to be a reasonable solution, yielding a chemical energy gain of ∼16%, a value close to the asymptotic thermodynamic value. Moreover, the presence of CO2 in the reformate is known to mitigate to NOx emissions down to zero-impact levels. Ethanol SR (with S/E = 1 or 3) yields poor results since CH4 is an intermediate, which requires high temperatures for reforming; operating ESR requires exhaust temperatures of ∼1250 °K or higher. While such high temperatures may be attained and may yield an energetic gain of more than 20%, it will require modification of the process. Methylal SR (S/MA = 1) yields good results as well.
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